molecular formula C14H13N3O B6985437 N-[3-[2-(1-methylpyrazol-4-yl)ethynyl]phenyl]acetamide

N-[3-[2-(1-methylpyrazol-4-yl)ethynyl]phenyl]acetamide

Cat. No.: B6985437
M. Wt: 239.27 g/mol
InChI Key: UWJHSAQTMMZFEA-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

N-[3-[2-(1-methylpyrazol-4-yl)ethynyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O/c1-11(18)16-14-5-3-4-12(8-14)6-7-13-9-15-17(2)10-13/h3-5,8-10H,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWJHSAQTMMZFEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)C#CC2=CN(N=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-[2-(1-methylpyrazol-4-yl)ethynyl]phenyl]acetamide typically involves the reaction of an aryl-substituted pyrazole with appropriate reagents. One common method involves the use of potassium tetrachloroplatinate as a catalyst, followed by the reaction of the intermediate with a pyrazole-containing ligand . The reaction conditions often include refluxing in an appropriate solvent, such as ethanol or dichloromethane, and the use of NMR spectroscopy to confirm the structure of the synthesized compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[3-[2-(1-methylpyrazol-4-yl)ethynyl]phenyl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, dichloromethane, and other organic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[3-[2-(1-methylpyrazol-4-yl)ethynyl]phenyl]acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[3-[2-(1-methylpyrazol-4-yl)ethynyl]phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[3-[2-(1-methylpyrazol-4-yl)ethynyl]phenyl]acetamide include other pyrazole derivatives, such as:

  • 1-Phenyl-3-(furan-3-yl)-1H-pyrazole-4-carbaldehyde
  • 1-(2,4-Dinitrophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde

Uniqueness

This compound is unique due to its specific structural features, such as the presence of the ethynyl group and the acetamide moiety.

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